(1-Methyl-1H-imidazol-2-yl)methanol
Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group attached to the nitrogen at position 1 and a hydroxymethyl group at position 2. It is used as an intermediate in various chemical reactions and has applications in multiple fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methyl-1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with organometallic reagents . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Industrial processes may also incorporate purification steps, such as crystallization or distillation, to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield different alcohol derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carbonyl compounds, while reduction produces various alcohol derivatives .
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved .
Comparison with Similar Compounds
2-Methylimidazole: Similar in structure but lacks the hydroxymethyl group.
1-Methylimidazole: Similar but without the hydroxymethyl group at position 2.
2-Hydroxymethylimidazole: Similar but without the methyl group at position 1.
Uniqueness: (1-Methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both a methyl group at position 1 and a hydroxymethyl group at position 2. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17334-08-6 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?
A1: this compound stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.
Q2: How does the coordination behavior of this compound differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?
A2: While this compound readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).
Q3: Can this compound be used to synthesize larger metal complexes?
A3: Yes, research has shown that this compound can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.
Q4: Are there any structural insights into iron(II) and iron(III) complexes with this compound?
A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with this compound are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.
Q5: Are there any potential applications of this compound derivatives in organic synthesis?
A6: Yes, derivatives of this compound can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.
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